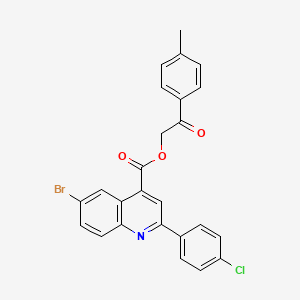
2,4,6-Trichlorobenzenesulfonylfluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichlorobenzenesulfonylfluoride is an organosulfur compound with the molecular formula C6H2Cl3FO2S. It is a sulfonyl fluoride derivative of trichlorobenzene and is known for its reactivity and utility in various chemical processes. This compound is often used as a reagent in organic synthesis, particularly in the formation of sulfonyl linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorobenzenesulfonylfluoride typically involves the reaction of 2,4,6-trichlorobenzenesulfonyl chloride with a fluorinating agent. One common method is the reaction with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Trichlorobenzenesulfonylfluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4,6-trichlorobenzenesulfonic acid and hydrogen fluoride.
Reduction: It can be reduced to 2,4,6-trichlorobenzenesulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include solvents like dichloromethane or acetonitrile and mild heating.
Hydrolysis: Water or aqueous bases; conditions include room temperature or mild heating.
Reduction: Reducing agents like lithium aluminum hydride; conditions include anhydrous solvents and low temperatures.
Major Products:
Nucleophilic Substitution: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: 2,4,6-Trichlorobenzenesulfonic acid.
Reduction: 2,4,6-Trichlorobenzenesulfonamide.
Aplicaciones Científicas De Investigación
2,4,6-Trichlorobenzenesulfonylfluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of sulfonyl fluoride groups into molecules. This is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving sulfonylation reactions. It serves as an inhibitor for certain enzymes by reacting with active site residues.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of biologically active sulfonyl-containing compounds.
Industry: It is employed in the production of specialty chemicals, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichlorobenzenesulfonylfluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of covalent bonds with the nucleophile, resulting in the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The compound can also act as an enzyme inhibitor by reacting with nucleophilic residues in the enzyme’s active site, thereby blocking its activity.
Comparación Con Compuestos Similares
2,4,6-Trichlorobenzoyl Chloride: Similar in structure but contains a benzoyl chloride group instead of a sulfonyl fluoride group. It is used in the synthesis of esters and amides.
2,4,6-Trichlorophenol: Contains a hydroxyl group instead of a sulfonyl fluoride group. It is used as a precursor for the synthesis of pesticides and disinfectants.
2,4,6-Trifluorobenzenesulfonyl Chloride: Contains fluorine atoms instead of chlorine atoms. It is used in the synthesis of fluorinated organic compounds.
Uniqueness: 2,4,6-Trichlorobenzenesulfonylfluoride is unique due to its combination of sulfonyl fluoride and trichlorobenzene moieties, which confer high reactivity and specificity in chemical reactions. This makes it particularly valuable in the synthesis of sulfonyl-containing compounds and as a tool in biochemical research.
Propiedades
Fórmula molecular |
C6H2Cl3FO2S |
|---|---|
Peso molecular |
263.5 g/mol |
Nombre IUPAC |
2,4,6-trichlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H |
Clave InChI |
YIYMNRBLYKOKQM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)S(=O)(=O)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12053279.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12053296.png)

![2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053310.png)







![Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II)](/img/structure/B12053371.png)

